3H-Pyrazol-3-one, 2-benzoyl-2,4-dihydro-5-methyl-
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Overview
Description
1-benzoyl-3-methyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family It is characterized by a benzoyl group attached to the nitrogen atom at position 1, a methyl group at position 3, and a ketone group at position 5 of the pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of benzoyl chloride with 3-methyl-1H-pyrazol-5(4H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1-benzoyl-3-methyl-1H-pyrazol-5(4H)-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Pyrazolone derivatives with modified functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various acyl-substituted pyrazolones.
Scientific Research Applications
1-benzoyl-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but with a phenyl group instead of a benzoyl group.
3-methyl-1H-pyrazol-5(4H)-one: Lacks the benzoyl group, making it less complex.
1-benzoyl-3-ethyl-1H-pyrazol-5(4H)-one: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-benzoyl-3-methyl-1H-pyrazol-5(4H)-one is unique due to the presence of both benzoyl and methyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
51686-30-7 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-benzoyl-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-10(14)13(12-8)11(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
KFJCXAFMNUNARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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